(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZGWPOKJCVJGU-GVHYBUMESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(CN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2102403-69-8 | |
| Record name | (5R)-1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid, with the CAS number 1227911-61-6, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique five-membered heterocyclic structure, which is known to influence various biological mechanisms.
- Molecular Formula: C11H19NO4
- Molecular Weight: 229.27 g/mol
- Structure: The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during reactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Pyrrolidine derivatives are known to exhibit a range of pharmacological effects, including antibacterial and anticancer activities.
Antibacterial Activity
Research indicates that compounds containing a pyrrolidine ring can exhibit significant antibacterial properties. For instance, derivatives similar to this compound have been shown to inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism typically involves the disruption of bacterial protein synthesis by targeting the ribosomal machinery .
Cytotoxicity
Studies have demonstrated that certain pyrrolidine derivatives possess cytotoxic properties against various cancer cell lines. For example, compounds with structural similarities have been tested for their ability to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
Neuroprotective Effects
There is emerging evidence that pyrrolidine derivatives may also exhibit neuroprotective effects. These compounds could potentially modulate neurotransmitter systems or provide protection against oxidative stress in neuronal cells .
Case Studies
- Antibacterial Efficacy Against MRSA
- Cytotoxicity Assessment
Data Tables
| Biological Activity | Test Organism/Cell Line | Concentration | Result |
|---|---|---|---|
| Antibacterial | MRSA | 50 µg/mL | Inhibition observed |
| Cytotoxicity | HeLa | 10 µM | 75% cell death |
| Cytotoxicity | MCF-7 | 20 µM | Induced apoptosis |
Comparison with Similar Compounds
Structural and Stereochemical Variations
The following table summarizes key structural differences between the target compound and its analogs:
Physicochemical and Functional Differences
- Lipophilicity: The methoxycarbonyl derivative (C₁₂H₁₉NO₆) has a higher logP value due to the ester group, improving membrane permeability but risking faster metabolic clearance .
- Stereochemical Impact: The (3R,4R)-isomer (CAS 1119512-35-4) demonstrates how minor stereochemical changes can drastically alter interactions with chiral receptors or enzymes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The tert-butoxycarbonyl (Boc) group is typically introduced via esterification using tert-butyl alcohol and a strong acid catalyst (e.g., H₂SO₄ or HCl) under anhydrous conditions . For stereochemical control, asymmetric synthesis methods such as chiral auxiliaries or enantioselective catalysis (e.g., organocatalysts) are recommended. Key intermediates should be characterized using chiral HPLC or polarimetry to confirm enantiomeric excess.
- Data Consideration : Monitor reaction progress via TLC (Rf values) and optimize temperature (0–25°C) to minimize racemization. Evidence from similar Boc-protected pyrrolidines shows that low temperatures improve stereoselectivity .
Q. How can the Boc-protecting group stability be evaluated under different experimental conditions (e.g., acidic/basic hydrolysis)?
- Methodology : Perform controlled degradation studies:
- Acidic conditions : Treat with TFA (20–50% in DCM) and monitor deprotection kinetics via ¹H NMR (disappearance of Boc methyl signals at δ ~1.4 ppm) .
- Basic conditions : Expose to NaOH (0.1–1M) and analyze by LC-MS for carboxylic acid formation (m/z shift corresponding to Boc removal).
- Data Contradictions : Some studies report Boc stability in mild bases (pH < 10), while others note partial decomposition in prolonged basic environments . Always validate with real-time stability testing.
Q. What analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for R-configuration) and Boc group integrity.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical: C₁₂H₂₁NO₄, [M+H]⁺ = 260.1492) .
- HPLC : Use a C18 column with UV detection (210–254 nm) to assess purity (>95%) and resolve diastereomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?
- Methodology : Conduct systematic solubility screenings:
- Prepare saturated solutions in DMSO, MeOH, EtOAc, and hexane.
- Quantify solubility via gravimetric analysis or UV-Vis calibration curves.
- Data Analysis : Conflicting reports may arise from impurities or hydration states. For example, Boc-protected analogs show higher solubility in DMSO (>50 mg/mL) compared to aqueous buffers (<1 mg/mL) . Use sonication and heating (≤40°C) to improve dissolution.
Q. What strategies mitigate side reactions (e.g., lactamization) during coupling reactions involving the carboxylic acid moiety?
- Methodology :
- Activate the carboxylic acid with coupling agents (e.g., HATU or EDCI) in the presence of HOAt to minimize lactam formation .
- Use low-temperature (-10°C) conditions and inert atmospheres to suppress intramolecular cyclization.
Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic attack sites.
- Compare with experimental kinetic data (e.g., reaction rates with amines or alcohols).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
